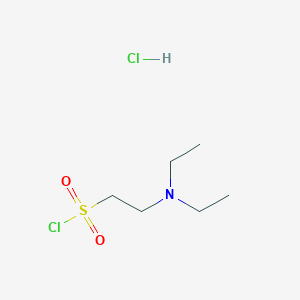
3-Ethyl-1-propylpiperidin-4-one
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as “3-Ethyl-1-propylpiperidin-4-one”, are significant synthetic fragments for designing drugs . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would be a derivative of this basic piperidine structure.Chemical Reactions Analysis
The study of piperidine derivatives involves understanding the reactions leading to their formation . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
3-Ethyl-1-propylpiperidin-4-one has a wide range of scientific applications, such as being used as a solvent, an intermediate in the synthesis of pharmaceuticals, and as a reagent in organic syntheses. It has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. This compound has also been studied for its potential applications in the development of novel drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-propylpiperidin-4-one is not yet fully understood. It is believed to act as an agonist at certain G-protein coupled receptors, which are involved in the regulation of various physiological processes. It is also believed to interact with certain ion channels, which may be involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects, and to modulate the release of neurotransmitters. In animal studies, this compound has been shown to have anti-depressant and anxiolytic effects, and to improve cognitive performance.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Ethyl-1-propylpiperidin-4-one in laboratory experiments include its low cost, its wide range of biochemical and physiological effects, and its ability to be easily synthesized. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
Future research on 3-Ethyl-1-propylpiperidin-4-one could focus on further elucidating its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to investigate the effects of this compound on various physiological processes, such as inflammation, cancer, and neurological disorders. Additionally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs. Finally, further studies could be conducted to investigate the potential toxicological effects of this compound.
properties
IUPAC Name |
3-ethyl-1-propylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-6-11-7-5-10(12)9(4-2)8-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPSOKXVZVOGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=O)C(C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)

